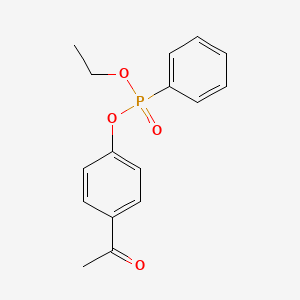
4-Acetylphenyl ethyl phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylphenyl ethyl phenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with an acetyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylphenyl ethyl phenylphosphonate typically involves the reaction of 4-acetylphenyl phosphonic acid with ethyl phenylphosphinate under specific conditions. One common method includes the use of a palladium catalyst, such as Pd(PPh₃)₄, to facilitate the cross-coupling reaction between H-phosphonate diesters and aryl halides . The reaction is often carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using nickel-catalyzed electrochemical cross-coupling reactions of aryl bromides with dialkyl phosphites, ethyl phenylphosphinate, and diphenylphosphine oxide . This method is efficient and can be adapted for large-scale preparations using inexpensive carbon electrodes.
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl ethyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
4-Acetylphenyl ethyl phenylphosphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl ethyl phenylphosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s phosphonate group is crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 4-Acetylphenyl methyl phenylphosphonate
- Ethyl phenylphosphinate
- Diphenylphosphine oxide
Comparison: 4-Acetylphenyl ethyl phenylphosphonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher affinity for certain enzymes and exhibits different reactivity in substitution and oxidation reactions .
Properties
CAS No. |
918660-74-9 |
|---|---|
Molecular Formula |
C16H17O4P |
Molecular Weight |
304.28 g/mol |
IUPAC Name |
1-[4-[ethoxy(phenyl)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C16H17O4P/c1-3-19-21(18,16-7-5-4-6-8-16)20-15-11-9-14(10-12-15)13(2)17/h4-12H,3H2,1-2H3 |
InChI Key |
NJMPYXIRRBGFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



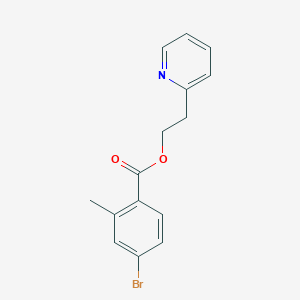
![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
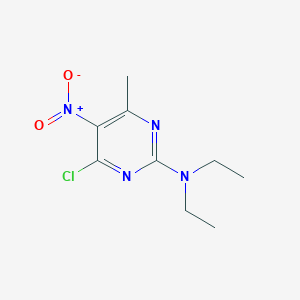
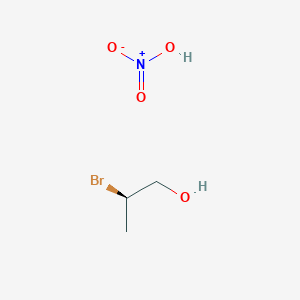
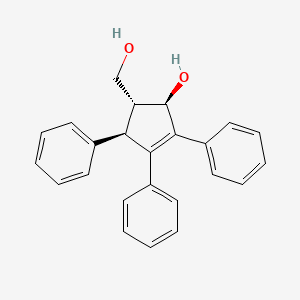

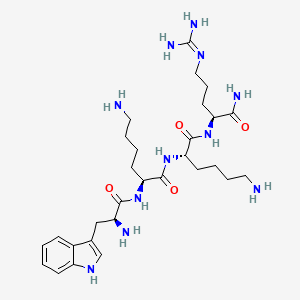
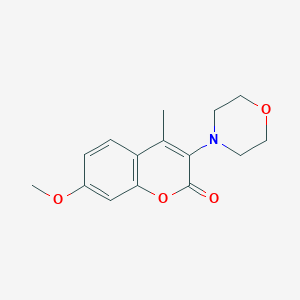
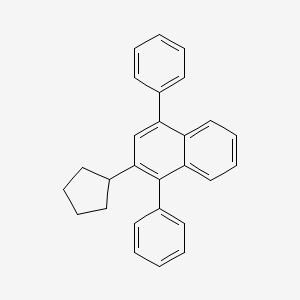


![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
![6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one](/img/structure/B12613249.png)
